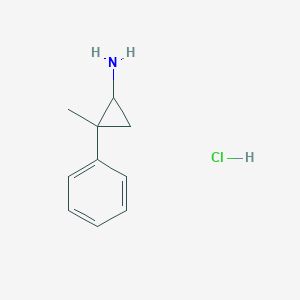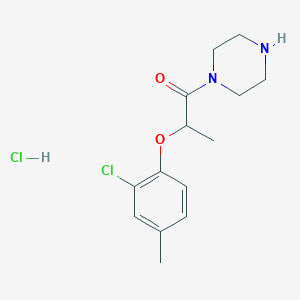![molecular formula C7H4ClN3O2 B1423624 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-19-0](/img/structure/B1423624.png)
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
“5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H4ClN3O2 . It is a solid substance . This compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, and 10 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” are not detailed in the retrieved sources, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Aplicaciones Científicas De Investigación
-
Kinase Inhibitor Drug Development
- Field : Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor .
- Method : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data .
- Results : The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively. Water/chloride (O–H···Cl) and water/water (O–H···O) interactions are also observed .
-
α-Amylase Inhibitors
- Field : Medicinal Chemistry
- Application : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Method : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed and synthesized .
- Results : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
-
Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
Cdc7 Kinase Inhibitors
- Field : Cancer Therapy
- Application : 5-Nitro-1H-pyrrolo [2,3-b]pyridine is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy .
- Method : The compound is used as an intermediate in the synthesis of 4-anilinoquinazolines .
- Results : The synthesized compounds are potential anticancer agents .
-
Fibroblast Growth Factor Receptor Inhibitors
- Field : Cancer Therapy
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . These compounds are being investigated as potential cancer therapeutics .
- Method : The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, was synthesized and evaluated for its inhibitory activity against FGFR1–4 .
- Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines .
- Method : The synthesized pyrrolo[2,3-d]pyrimidine derivatives were characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results : Compounds 14a, 16b and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301 + P312 + P330) .
Propiedades
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNBRTKNXJRBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694647 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1167056-19-0 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)
![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)
![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)

![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanamine hydrochloride](/img/structure/B1423557.png)

